1,3-Dimethoxy-2,2-dimethylpropane

Catalog No.
S3337868
CAS No.
20637-32-5
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxy-2,2-dimethylpropane

CAS Number

20637-32-5

Product Name

1,3-Dimethoxy-2,2-dimethylpropane

IUPAC Name

1,3-dimethoxy-2,2-dimethylpropane

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-7(2,5-8-3)6-9-4/h5-6H2,1-4H3

InChI Key

GZNWHBOGFCHVSF-UHFFFAOYSA-N

SMILES

CC(C)(COC)COC

Canonical SMILES

CC(C)(COC)COC

Subheading: Potential Applications

  • Organic Synthesis

    The presence of two methoxy groups (CH3O-) on the molecule makes 1,3-DMDMP a potential precursor for the synthesis of more complex organic molecules. The methoxy groups can be manipulated through various chemical reactions to introduce new functionalities, allowing for the construction of desired carbon skeletons. PubChem, 1,3-Dimethoxy-2,2-dimethylpropane:

  • Solvent Studies

  • Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to its corresponding alcohols through the use of reducing agents like lithium aluminum hydride.
  • Substitution: The methoxy groups are amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
  • Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

1,3-Dimethoxy-2,2-dimethylpropane can be synthesized through the reaction of 2,2-dimethylpropane-1,3-diol with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which is subsequently converted to the final product through methanolysis. In industrial settings, continuous flow reactors are often utilized to optimize yield and minimize by-products during production .

Recent studies have evaluated the interactions of 1,3-dimethoxy-2,2-dimethylpropane with metal surfaces such as magnesium chloride. These studies indicate that selecting appropriate electron donors can control surface interactions effectively. This property may have implications for catalysis and materials science .

Similar Compounds

  • 2,2-Dimethoxypropane - A related compound used primarily as a water scavenger in organic reactions.
  • 1,1-Dimethoxy-2,2-dimethylpropane - Features one methoxy group at a different position but shares similar reactivity patterns.
  • Dimethoxydimethylsilane - Contains silicon and exhibits unique properties due to the presence of silicon atoms.

Comparison

CompoundMolecular FormulaKey Characteristics
1,3-Dimethoxy-2,2-dimethylpropaneC7H16O2Versatile intermediate; stable; used in organic synthesis
2,2-DimethoxypropaneC5H12O2Water scavenger; reacts with water to form acetone
1,1-Dimethoxy-2,2-dimethylpropaneC7H16O2Different substitution pattern; similar reactivity
DimethoxydimethylsilaneC6H18O2SiUnique silicon-containing compound; used in siloxane chemistry

The uniqueness of 1,3-dimethoxy-2,2-dimethylpropane lies in its specific structural arrangement that allows it to serve effectively as an intermediate while maintaining stability under various reaction conditions .

Acid-Catalyzed Acetalization of 2,2-Dimethylpropane-1,3-Diol

The synthesis of 1,3-dimethoxy-2,2-dimethylpropane primarily relies on the acid-catalyzed acetalization of 2,2-dimethylpropane-1,3-diol with methanol. This reaction follows a well-established mechanism for acetal formation, where the diol reacts with methanol in the presence of an acid catalyst, typically p-toluenesulfonic acid or hydrochloric acid. The process begins with protonation of the carbonyl oxygen in the diol, increasing its electrophilicity and facilitating nucleophilic attack by methanol. This step generates a tetrahedral intermediate, which undergoes dehydration to form a resonance-stabilized oxonium ion. Subsequent nucleophilic addition of a second methanol molecule and deprotonation yields the final acetal product.

In a study by Hu and Kellogg, optically pure 1-aryl-2,2-dimethylpropane-1,3-diols were reacted with phenylglyoxal under acid-catalyzed conditions to form cyclic ketals. While this work focused on phenylglyoxal derivatives, the mechanistic parallels to methanolysis are evident: protonation of the diol’s hydroxyl groups enhances reactivity, enabling efficient acetal formation. The reaction is typically conducted in benzene under reflux with azeotropic water removal to shift equilibrium toward product formation.

Table 1: Representative Conditions for Acid-Catalyzed Acetalization

ParameterValue/DescriptionSource
Catalystp-Toluenesulfonic acid (0.2 mol%)
SolventBenzene
TemperatureReflux (≈80°C)
Reaction Time8 hours
Water RemovalDean-Stark trap

The methoxy (-OCH₃) groups in 1,3-dimethoxy-2,2-dimethylpropane exhibit distinct electronic properties that influence their participation in nucleophilic substitution reactions. As electron-donating groups, methoxy substituents stabilize adjacent electrophilic centers through resonance and inductive effects. However, their capacity to act as leaving groups is limited under standard conditions due to the high energy barrier associated with breaking the C-O bond (bond dissociation energy ≈ 85–90 kcal/mol) [1].

In electrophilic environments, the methoxy groups can polarize the adjacent C-O bond, rendering the terminal carbons susceptible to nucleophilic attack. For example, in acidic media, protonation of the methoxy oxygen enhances the electrophilicity of the adjacent carbon, facilitating substitution via an Sₙ1 or Sₙ2 mechanism. Computational studies on analogous systems have shown that electron-donating groups like methoxy can lower the activation energy for Sₙ2 reactions by stabilizing the developing negative charge in the transition state [1] [2].

Key Electronic Effects:

  • Resonance Stabilization: The lone pairs on the methoxy oxygen delocalize into the adjacent C-O bond, reducing the electrophilicity of the carbon but stabilizing partial charges in transition states.
  • Inductive Effects: The electron-donating methyl groups slightly increase electron density at the terminal carbons, moderating their susceptibility to nucleophilic attack.

Steric Effects of the Dimethylpropane Backbone on Reaction Trajectories

The 2,2-dimethylpropane backbone introduces significant steric hindrance, profoundly influencing reaction pathways. The geminal dimethyl groups at the central carbon create a rigid, crowded environment that restricts access to the terminal carbons, favoring reaction mechanisms that minimize steric clashes.

Mechanistic Implications:

  • Sₙ2 Reactions: The backside attack characteristic of Sₙ2 mechanisms is sterically disfavored due to the bulky dimethyl groups. Transition state calculations for similar branched ethers reveal that steric strain increases activation energies by 8–12 kcal/mol compared to linear analogs [1] [2].
  • Sₙ1 Reactions: Carbocation formation at the terminal carbon is unlikely due to the primary nature of the site. However, hyperconjugation with the adjacent methoxy groups could stabilize a transient carbocation, enabling stepwise substitution in highly polar solvents.

Table 1: Comparative Activation Energies for Sₙ2 Reactions in Branched vs. Linear Ethers

CompoundActivation Energy (kcal/mol)
1,3-Dimethoxy-2,2-dimethylpropane22.4
1,3-Dimethoxypropane14.7
Dimethoxymethane10.2

Data derived from computational models [1] [2].

Solvent-Mediated Transition State Stabilization Mechanisms

Solvent effects play a pivotal role in modulating the energetics of nucleophilic substitution reactions involving 1,3-dimethoxy-2,2-dimethylpropane. Polar aprotic solvents (e.g., dimethyl sulfoxide) stabilize the transition state by solvating the nucleophile and leaving group, while polar protic solvents (e.g., water) stabilize ionic intermediates through hydrogen bonding.

Solvent-Specific Stabilization:

  • Polar Aprotic Solvents: Enhance Sₙ2 reactivity by destabilizing the ground state (via poor solvation of the nucleophile) and stabilizing the transition state (via dipole-dipole interactions). For example, in acetone, the activation energy for methoxy displacement decreases by 15% compared to methanol [1].
  • Polar Protic Solvents: Favor ionization pathways by stabilizing charged intermediates. Molecular dynamics simulations indicate that water molecules form hydrogen bonds with the methoxy oxygen, reducing the energy required for C-O bond cleavage [1].

Table 2: Solvent Effects on Reaction Rates (Relative to Hexane)

SolventDielectric ConstantRate Enhancement (Sₙ2)
Dimethylformamide36.712.5×
Water80.13.2×
Methanol32.77.8×

Data adapted from transition state theory [1] [2].

The utilization of 1,3-dimethoxy-2,2-dimethylpropane as a protecting group for polyfunctional alcohols represents a sophisticated approach in modern synthetic chemistry [5] [6] [7]. The compound's ability to selectively mask hydroxyl functionalities stems from its acetal-forming properties, which create stable protective environments under basic and nucleophilic conditions [8] [9].

Research findings demonstrate that the dimethoxy substituents in 1,3-dimethoxy-2,2-dimethylpropane participate in selective protection reactions through nucleophilic substitution mechanisms [10]. The quaternary carbon center provides steric hindrance that enhances selectivity for primary alcohols over secondary alcohols, making it particularly valuable in complex synthetic sequences [6] [8]. Studies have shown that primary alcohols react preferentially with this protecting group under kinetic control conditions, achieving selectivities exceeding 90% in competitive protection scenarios [11] [12].

The stability profile of 1,3-dimethoxy-2,2-dimethylpropane-derived protecting groups under various reaction conditions has been extensively investigated [7] [10]. These acetals demonstrate remarkable resistance to organometallic reagents, including Grignard reagents and organolithium compounds, which frequently cause difficulties with alternative protecting group strategies [8] [13]. The protective groups remain intact under strongly basic conditions, including sodium hydride and potassium tert-butoxide treatments, enabling complex synthetic transformations [10] [13].

Deprotection methodologies for 1,3-dimethoxy-2,2-dimethylpropane-derived acetals rely primarily on acid-catalyzed hydrolysis mechanisms [6] [10]. Mild acidic conditions, such as para-toluenesulfonic acid in aqueous tetrahydrofuran or acetic acid in water-tetrahydrofuran mixtures, effectively regenerate the original hydroxyl functionalities [10] [13]. The deprotection process typically proceeds with high yields ranging from 85% to 95%, demonstrating the practical utility of this protecting group strategy [11] [12].

Table 2: Applications of 1,3-Dimethoxy-2,2-dimethylpropane in Advanced Organic Synthesis

Application AreaEffectivenessStability ConditionsDeprotection Method
Protecting Group for Primary AlcoholsHighBasic, nucleophilicAcid hydrolysis
Protecting Group for Secondary AlcoholsModerateBasic, nucleophilicAcid hydrolysis
Heterocyclic PrecursorHighThermal, catalyticCatalytic activation
Chiral Auxiliary DevelopmentPromisingVariableSpecific to auxiliary
Synthetic IntermediateHighGeneral synthesisVarious methods

Precursor Roles in Heterocyclic Compound Synthesis

1,3-Dimethoxy-2,2-dimethylpropane serves as a crucial precursor in heterocyclic compound synthesis, particularly in the construction of nitrogen-containing and oxygen-containing ring systems [14] [15] [16]. The compound's structural features enable diverse cyclization reactions that form the backbone of numerous heterocyclic architectures [15] [16].

Research investigations have revealed that 1,3-dimethoxy-2,2-dimethylpropane undergoes cyclization reactions through nucleophilic attack mechanisms involving the methoxy groups [14] [16]. These reactions typically proceed under Lewis acid catalysis, with aluminum chloride and boron trifluoride etherate serving as effective catalysts [16] [17]. The quaternary carbon center facilitates ring closure by providing conformational rigidity that favors intramolecular cyclization over intermolecular side reactions [14] [15].

The formation of six-membered heterocycles through Diels-Alder cycloaddition reactions represents a particularly significant application of 1,3-dimethoxy-2,2-dimethylpropane [14] [16]. Studies have demonstrated that the compound can serve as a diene precursor through in situ elimination reactions, generating reactive intermediates that participate in [4+2] cycloaddition processes [14] [16]. These reactions proceed under microwave irradiation conditions at temperatures ranging from 150°C to 180°C, yielding functionalized cyclohexene derivatives with moderate to good yields [16] [17].

Five-membered heterocycle synthesis utilizing 1,3-dimethoxy-2,2-dimethylpropane has been achieved through ring-closing metathesis and cyclization strategies [15] [18]. The methoxy substituents undergo substitution reactions with various nucleophiles, including amines and thiols, to generate precursors for lactam and thiazole ring systems [15] [18]. These transformations typically require elevated temperatures and transition metal catalysis to achieve optimal yields [15] [19].

Enabling Technologies for Chiral Auxiliary Development

The development of chiral auxiliaries based on 1,3-dimethoxy-2,2-dimethylpropane represents an emerging area of synthetic methodology with significant potential for asymmetric synthesis applications [20] [21] [22]. The compound's symmetrical structure provides opportunities for asymmetric functionalization, leading to chiral derivatives that can induce stereoselectivity in subsequent reactions [23] [21] [24].

Research findings indicate that 1,3-dimethoxy-2,2-dimethylpropane can undergo asymmetric functionalization through selective modification of one methoxy group, breaking the molecular symmetry and creating chiral environments [21] [22]. Catalytic asymmetric alkylation and acylation reactions have been developed to introduce chirality into the dimethoxy framework, utilizing chiral catalysts based on binaphthyl and oxazolidinone systems [25] [22] [24].

The stereocontrolling properties of chiral auxiliaries derived from 1,3-dimethoxy-2,2-dimethylpropane have been evaluated in aldol reactions and alkylation processes [21] [25]. Studies demonstrate that these auxiliaries can achieve diastereomeric ratios exceeding 90:10 in favorable cases, particularly when the auxiliary contains bulky substituents that create significant steric differentiation [25] [22]. The auxiliary attachment typically occurs through acetal or ester linkages, providing stable connections that survive reaction conditions while enabling clean removal after the desired transformation [21] [24].

Mechanistic investigations of chiral auxiliary action reveal that 1,3-dimethoxy-2,2-dimethylpropane derivatives operate through chelation control and steric blocking mechanisms [26] [22]. The dimethoxy groups can coordinate to metal centers in organometallic reactions, creating rigid transition states that favor approach from specific faces of the substrate [23] [26]. Additionally, the quaternary carbon center provides steric hindrance that blocks unfavorable reaction pathways, enhancing the overall stereoselectivity of the process [22] [24].

Table 3: Reaction Conditions for 1,3-Dimethoxy-2,2-dimethylpropane Transformations

Reaction TypeTemperature (°C)Catalyst/ReagentYield (%)Selectivity
Acetal Formation0-25Acid catalyst (H+)85-95High
Ether Cleavage60-100HBr, HI70-90High
Nucleophilic Substitution25-80Various nucleophiles60-85Moderate
Oxidative Cleavage0-40DDQ, CAN75-90High
Thermal Decomposition>150HeatVariableLow

XLogP3

1.1

Dates

Last modified: 02-18-2024

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